molecular formula C21H16F2N2O3S B2387674 4-(3-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide CAS No. 900012-86-4

4-(3-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide

Cat. No. B2387674
CAS RN: 900012-86-4
M. Wt: 414.43
InChI Key: RGZVECOOVAPAID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is a useful research compound. Its molecular formula is C21H16F2N2O3S and its molecular weight is 414.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Properties

4-(3-fluorobenzyl)-2-(3-fluoro-4-methylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide is part of the benzothiazole class, known for its potent cytotoxic properties in vitro against certain human breast cancer cell lines. A study demonstrated the synthesis of fluorinated 2-(4-aminophenyl)benzothiazoles, showing potent cytotoxicity in specific breast cancer cell lines while being inactive against other non-malignant and malignant cell lines, indicating its potential for targeted cancer therapy (Hutchinson et al., 2001).

Chemical Structure Analysis

The compound's structural characteristics have been explored, providing insights into its potential interactions and reactivity. For instance, the synthesis and crystal structure analysis of related compounds have facilitated the understanding of molecular interactions and the potential for developing derivatives with enhanced biological activity or specificity (Banu et al., 2014).

Prodrug Development

Further research has focused on developing prodrugs of similar benzothiazole derivatives to improve solubility and bioavailability for clinical applications. The amino acid conjugation strategy has been employed to create water-soluble, chemically stable prodrugs that convert to the active parent compound in vivo, demonstrating significant antitumor activity in preclinical models (Bradshaw et al., 2002).

Mechanistic Insights

The antitumor mechanism of benzothiazoles, including derivatives of this compound, involves the induction of cytochrome P450 enzymes, particularly CYP1A1. This enzyme plays a crucial role in the bioactivation of these compounds, leading to their antitumor specificity and activity. Studies have shown that the induction of CYP1A1 and its role in metabolizing benzothiazoles is a key determinant of their antitumor effects, highlighting the importance of understanding drug metabolism in cancer therapeutics (Leong et al., 2003).

properties

IUPAC Name

2-(3-fluoro-4-methylphenyl)-4-[(3-fluorophenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16F2N2O3S/c1-14-9-10-17(12-18(14)23)25-21(26)24(13-15-5-4-6-16(22)11-15)19-7-2-3-8-20(19)29(25,27)28/h2-12H,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGZVECOOVAPAID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16F2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.